molecular formula C11H16O3 B3033201 1-(2,2-Dimethoxyethoxy)-2-methylbenzene CAS No. 95333-18-9

1-(2,2-Dimethoxyethoxy)-2-methylbenzene

Cat. No.: B3033201
CAS No.: 95333-18-9
M. Wt: 196.24 g/mol
InChI Key: GSWYMRCRHZVKMH-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)-2-methylbenzene is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethoxyethoxy)-2-methylbenzene typically involves the reaction of 2,2-dimethoxyethanol with a suitable benzene derivative under acidic conditions. One common method is the Friedel-Crafts alkylation, where 2,2-dimethoxyethanol reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH3} + \text{CH3OCH2CH2OCH3} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(CH2OCH2OCH3)} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a metal catalyst (e.g., Pd/C).

    Substitution: HNO3/H2SO4 for nitration, halogens for halogenation.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Scientific Research Applications

1-(2,2-Dimethoxyethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,2-dimethoxyethoxy)-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in electrophilic substitution reactions, the electron-donating methoxy groups activate the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved vary based on the reaction and application.

Comparison with Similar Compounds

    2-(2,2-Dimethoxyethoxy)ethanamine: Similar structure with an amine group instead of a methyl group.

    2,2-Dimethoxypropane: A related compound with a different alkyl group.

    2-Methoxyethanol: Another glycol ether with a simpler structure.

Uniqueness: 1-(2,2-Dimethoxyethoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both methoxy and ethoxy groups enhances its solubility and reactivity in various chemical processes.

Properties

IUPAC Name

1-(2,2-dimethoxyethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9-6-4-5-7-10(9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYMRCRHZVKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391177
Record name 1-(2,2-dimethoxyethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-18-9
Record name 1-(2,2-Dimethoxyethoxy)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-dimethoxyethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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